Differential Binding Affinity to JAK3: A Key Selectivity Determinant
The (3S,4S) stereoisomer of the piperidine scaffold demonstrates a significantly reduced binding affinity for the Janus Kinase 3 (JAK3) target compared to the therapeutically active (3R,4R) form. The active (3R,4R)-derived drug, Tofacitinib, exhibits a potent IC50 of 1 nM against JAK3 in cell-free assays . In contrast, the (3S,4S) enantiomer is characterized as the 'less active' form, with its reduced potency being a critical factor in drug design and impurity profiling [1].
| Evidence Dimension | JAK3 Enzyme Inhibition Potency |
|---|---|
| Target Compound Data | Not directly reported; characterized as the 'less active' S-enantiomer of Tofacitinib [1]. |
| Comparator Or Baseline | (3R,4R)-derived Tofacitinib: IC50 = 1 nM |
| Quantified Difference | The (3S,4S) enantiomer's potency is lower, with the difference described as 'less active' compared to the 1 nM IC50 of the (3R,4R) form. |
| Conditions | Cell-free enzyme inhibition assay for Tofacitinib ; general characterization of the (3S,4S) enantiomer as a less active isomer [1]. |
Why This Matters
This activity differential is paramount for researchers developing JAK inhibitors or studying stereospecific pharmacology, as the (3S,4S) compound serves as a critical negative control or an impurity standard to validate the potency and purity of the active (3R,4R) enantiomer.
- [1] InvivoChem. (n.d.). (3S,4S)-Tofacitinib. Catalog No.: V80246. View Source
